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Compound of Interest

Compound Name: Ftivazide

Cat. No.: B12484818 Get Quote

Welcome to the technical support center for Ftivazide formulations. This resource is designed

for researchers, scientists, and drug development professionals to address common challenges

in enhancing the oral bioavailability of Ftivazide.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is Ftivazide and what is its primary challenge in formulation development?

A1: Ftivazide is a hydrazide derivative of isonicotinic acid, used as an anti-tuberculosis agent.

[1][2] Its mechanism of action is similar to isoniazid, involving the inhibition of mycolic acid

synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[1][3][4] The primary

challenge in its oral formulation is its poor aqueous solubility, which can lead to low and

variable oral bioavailability.[5][6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and where does Ftivazide
likely fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their

aqueous solubility and intestinal permeability.[8]

Class I: High Solubility, High Permeability

Class II: Low Solubility, High Permeability

Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability

While specific BCS classification for Ftivazide is not readily available in the searched literature,

its characterization as a poorly soluble drug suggests it likely falls into BCS Class II or Class IV.

[5][9] For BCS Class II drugs, the primary barrier to oral absorption is the dissolution rate in the

gastrointestinal fluids.[5]

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble drug like

Ftivazide?

A3: Key strategies focus on improving the solubility and dissolution rate of the drug.[10][11]

Common approaches include:

Physical Modifications:

Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the

drug particles enhances dissolution.[5][12]

Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier

can significantly improve dissolution.[5][13]

Complexation: Using agents like cyclodextrins to form inclusion complexes that increase

the drug's solubility.[6][14]

Chemical Modifications:

Salt Formation: Creating a salt form of the drug can improve solubility and dissolution.[6]

[12]

Prodrugs: Modifying the drug's chemical structure to create a more soluble version that

converts back to the active form in the body.[6]

Lipid-Based Formulations:

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in

the GI tract, facilitating drug dissolution and absorption.[5][10]
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Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
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Problem Potential Cause(s)
Recommended Solution(s) &

Next Steps

Low in vitro dissolution rate of

Ftivazide formulation.

1. Poor intrinsic solubility: The

inherent property of the

Ftivazide molecule. 2. Particle

size is too large: Insufficient

surface area for dissolution. 3.

Drug recrystallization: The

amorphous form may have

converted back to a less

soluble crystalline form. 4.

Inappropriate dissolution

medium: The selected medium

(pH, surfactants) does not

provide sink conditions.[15]

1. Adopt a solubility

enhancement technique:

Consider solid dispersions with

hydrophilic polymers (e.g.,

PEGs, PVP) or complexation

with cyclodextrins.[14] 2.

Reduce particle size: Employ

micronization or nano-milling

techniques.[5] 3. Verify solid

state: Use XRD or DSC to

check for crystallinity. If

amorphous, ensure proper

storage to prevent

recrystallization. 4. Optimize

dissolution medium: Test a

range of pH values (1.2-6.8).

For poorly soluble drugs,

consider adding a surfactant

(e.g., Sodium Lauryl Sulfate) to

the medium to achieve sink

conditions.[16][17]

High variability in animal

pharmacokinetic (PK) data.

1. Food effects: Presence or

absence of food can alter

gastric pH and transit time. 2.

pH-dependent solubility:

Ftivazide's solubility may vary

significantly with the pH of the

GI tract.[18] 3. Formulation

instability: The formulation may

not be robust, leading to

inconsistent drug release. 4.

Efflux transporter activity: The

drug may be a substrate for

efflux transporters like P-

1. Standardize feeding

conditions: Conduct PK

studies in fasted or fed states

consistently across all animal

groups.[19] 2. Develop a pH-

independent formulation: Use

techniques like amorphous

solid dispersions or lipid-based

formulations to mitigate pH

effects. 3. Assess formulation

robustness: Test dissolution

under various conditions (e.g.,

different pH, agitation speeds)
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glycoprotein (P-gp), leading to

variable absorption.[18]

to ensure consistent

performance. 4. Conduct a

Caco-2 permeability assay:

Perform a bidirectional assay

to determine the efflux ratio

and identify if Ftivazide is a P-

gp substrate.[20]

Poor correlation between in

vitro dissolution and in vivo

bioavailability (IVIVC).

1. Dissolution method is not

biorelevant: The in vitro test

conditions do not mimic the in

vivo environment.[15] 2.

Permeability is the rate-limiting

step: Even if the drug

dissolves, it may not be able to

cross the intestinal wall

efficiently (BCS Class IV

scenario). 3. First-pass

metabolism: The drug is

significantly metabolized in the

liver or gut wall after

absorption, reducing the

amount that reaches systemic

circulation.[21]

1. Use biorelevant dissolution

media: Employ media like

FaSSIF (Fasted State

Simulated Intestinal Fluid) or

FeSSIF (Fed State Simulated

Intestinal Fluid) that better

represent GI conditions.[15] 2.

Evaluate permeability: Use an

in vitro model like the Caco-2

permeability assay to assess

the apparent permeability

coefficient (Papp).[22][23] 3.

Investigate metabolism:

Characterize the metabolic

profile of Ftivazide using liver

microsomes or hepatocytes to

understand its metabolic

stability.
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Formulation is physically

unstable (e.g., sticky powder,

phase separation).

1. Hygroscopicity: The

formulation is absorbing

moisture from the air.[24] 2.

Excipient incompatibility: The

drug is interacting with

excipients, causing physical

changes.[25][26] 3. Improper

processing parameters: Issues

with temperature, mixing

speed, or drying during

manufacturing can lead to an

unstable product.[27]

1. Control humidity: Store and

process the formulation in a

low-humidity environment.

Consider adding a glidant like

colloidal silicon dioxide to

improve powder flow.[24] 2.

Conduct compatibility studies:

Use techniques like DSC or

FTIR to screen for interactions

between Ftivazide and

selected excipients. 3.

Optimize manufacturing

process: Systematically

evaluate critical process

parameters (e.g.,

heating/cooling rates, shear

forces) to ensure a stable and

reproducible formulation.[27]

Part 3: Data Presentation
Table 1: Comparison of Bioavailability Enhancement
Strategies (Hypothetical Data)
This table summarizes hypothetical pharmacokinetic data for different Ftivazide formulations in

a preclinical animal model (e.g., rats) to illustrate the potential impact of various enhancement

strategies.
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Formulation

Type

Dose

(mg/kg)

Cmax

(ng/mL)
Tmax (hr)

AUC₀₋₂₄

(ng·hr/mL)

Relative

Bioavailabilit

y (%)

Aqueous

Suspension

(Micronized)

50 350 ± 85 4.0 2,100
100%

(Reference)

Solid

Dispersion

(1:5

Drug:PVP

K30)

50 980 ± 210 2.0 7,560 360%

Nano-

suspension

(Wet-milled)

50 1150 ± 250 1.5 8,925 425%

SEDDS

Formulation
50 1400 ± 300 1.0 10,710 510%

Data are presented as mean ± SD. AUC: Area Under the Curve. Cmax: Maximum plasma

concentration. Tmax: Time to reach Cmax.

Part 4: Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus
II)
Objective: To determine the dissolution rate of a Ftivazide formulation. This protocol is adapted

for poorly soluble drugs.[16][28]

Materials:

USP Dissolution Apparatus II (Paddle)

Dissolution Vessels (900 mL)

Ftivazide dosage form (e.g., tablet, capsule, or powder)
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Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% Sodium Lauryl

Sulfate (SLS).

Syringes and cannula filters (e.g., 0.45 µm PVDF)

HPLC or UV-Vis Spectrophotometer for analysis.

Procedure:

Preparation: Preheat the dissolution medium to 37 ± 0.5°C and add it to the vessels.

Deaeration: Deaerate the medium by an appropriate method (e.g., sonication).

Apparatus Setup: Set the paddle speed to a justified rate, typically 50 or 75 RPM.

Sample Introduction: Place one unit of the Ftivazide dosage form into each vessel. Start the

timer immediately.

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a

sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium,

not less than 1 cm from the vessel wall.

Filtration: Immediately filter the sample through a 0.45 µm filter, discarding the first few mL to

avoid adsorptive effects.

Analysis: Analyze the filtrate for Ftivazide concentration using a validated analytical method

(HPLC or UV-Vis).

Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution

profile.

Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of Ftivazide and determine if it is a substrate

for efflux transporters like P-gp.[22][29][30]

Materials:
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Caco-2 cells (passage 20-40)

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

Ftivazide stock solution (in DMSO)

Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-

gp substrate).

Lucifer Yellow for monolayer integrity testing.

LC-MS/MS for sample analysis.

Procedure:

Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

Culture for 21-25 days to allow for differentiation into a polarized monolayer.

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical

Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Additionally, perform a

Lucifer Yellow rejection test; permeability should be low.[23]

Experiment Setup (Bidirectional Transport):

Apical to Basolateral (A→B) Transport:

Wash monolayers with pre-warmed HBSS.

Add Ftivazide dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.

Add fresh HBSS to the basolateral (lower) chamber.

Basolateral to Apical (B→A) Transport:

Add Ftivazide dosing solution to the basolateral chamber.
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Add fresh HBSS to the apical chamber.

Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 RPM) for a set time

(e.g., 2 hours).[30]

Sampling: At the end of the incubation, take samples from both the donor and receiver

chambers for analysis.

Analysis: Quantify the concentration of Ftivazide in all samples using LC-MS/MS.

Calculation:

Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) =

(dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the

monolayer, and C₀ is the initial donor concentration.[20]

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests that

the compound is subject to active efflux.[20][23]

Part 5: Mandatory Visualizations
Workflow for Selecting a Bioavailability Enhancement
Strategy
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Start: Low Bioavailability of Ftivazide

1. Characterize Physicochemical
Properties (Solubility, LogP, pKa)
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3. Select Solubility
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Caption: A logical workflow for selecting a suitable bioavailability enhancement strategy.

Troubleshooting Flowchart for Low Oral Bioavailability
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Problem:
Low Oral Bioavailability

(Low AUC & Cmax)
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Caption: A flowchart to systematically troubleshoot low in vivo bioavailability results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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